5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The acetamidophenyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to the formation of alcohols or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols or reduced aromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: The compound’s chemical properties make it useful in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde: This compound shares the trifluoromethyl and furan moieties but lacks the acetamidophenyl group.
2-chloro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of the furan ring.
2-chloro-5-(trifluoromethyl)aniline: Contains the trifluoromethyl and chloro groups but lacks the furan and acetamidophenyl moieties.
Uniqueness
The uniqueness of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the furan ring and acetamidophenyl group contribute to its reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H16ClF3N2O3 |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-11-16(20(29)27-15-6-4-14(5-7-15)26-12(2)28)10-19(30-11)17-9-13(21(23,24)25)3-8-18(17)22/h3-10H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
XTWUUCFDSKZSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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